![molecular formula C21H16F3N5O2S B2528854 2-[[5-(Quinolin-8-yloxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 690249-08-2](/img/structure/B2528854.png)
2-[[5-(Quinolin-8-yloxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[[5-(Quinolin-8-yloxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide is a derivative of the 2-(quinolin-4-yloxy)acetamide class, which has been identified as a potent inhibitor of Mycobacterium tuberculosis growth. This class of compounds has shown promising results in the fight against tuberculosis, including drug-resistant strains, and has been the subject of recent research to optimize its antitubercular activity and safety profile.
Synthesis Analysis
The synthesis of 2-(quinolin-4-yloxy)acetamides involves chemical modifications of lead compounds to enhance their antitubercular potency. The resulting compounds have demonstrated minimum inhibitory concentration (MIC) values as low as 0.05 µM, indicating a high level of effectiveness against Mycobacterium tuberculosis. These modifications have also been tailored to reduce toxicity to mammalian cells, as evidenced by the high IC50 values in Vero and HaCat cells, which suggest a low risk of cytotoxicity .
Molecular Structure Analysis
The molecular structure of 2-(quinolin-4-yloxy)acetamides includes a quinolinyl moiety linked to an acetamide group. This structure has been optimized to improve the compounds' activity against Mycobacterium tuberculosis. The presence of a quinolinyl group is significant as it is known to confer antibacterial properties, and its optimization is crucial for enhancing the compounds' antitubercular activity .
Chemical Reactions Analysis
The chemical reactivity of 2-(quinolin-4-yloxy)acetamides has been explored in the context of their interaction with Mycobacterium tuberculosis. These compounds have shown intracellular activity against the bacilli in infected macrophages, with a mode of action similar to that of rifampin, a well-known antitubercular drug. Additionally, the compounds have been found to exhibit synergistic effects when combined with rifampin, which could be due to their complementary mechanisms of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(quinolin-4-yloxy)acetamides have been studied to assess their suitability as drug candidates. These compounds have demonstrated good permeability and moderate rates of metabolism, which are desirable characteristics for oral bioavailability. Furthermore, they have shown a low risk of drug-drug interactions, which is an important consideration in the development of new antitubercular therapies, given the complex treatment regimens often required for tuberculosis .
科学的研究の応用
Structural Aspects and Properties of Inclusion Compounds
Research into amide-containing isoquinoline derivatives, which share a structural relationship with the specified compound, has explored their ability to form gels and crystalline solids upon treatment with mineral acids. These compounds exhibit interesting properties, such as the formation of host–guest complexes with enhanced fluorescence emission, highlighting their potential in materials science, particularly in the development of novel luminescent materials (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial Activity
A study on the synthesis of novel 3,4,5-trisubstituted triazole derivatives bearing a quinoline ring revealed their antimicrobial potential. Certain derivatives demonstrated significant antimicrobial activities, offering a new avenue for the development of antimicrobial agents. This highlights the compound's relevance in addressing the need for new antimicrobials amid rising antibiotic resistance (Yurttaş et al., 2020).
Synthetic Methodologies
The synthetic approaches to creating compounds with similar structural frameworks involve multi-step reactions starting from basic building blocks like 8-hydroxyquinoline. These methodologies are crucial for the development of compounds with potential applications in medicinal chemistry and drug design, demonstrating the versatility and importance of such chemical structures in synthesis (Wu et al., 2006).
Luminescent Properties
The luminescent properties of compounds structurally related to the queried chemical have been studied, particularly in the context of lanthanide complexes. These studies contribute to the understanding of the electronic properties of such compounds and their potential applications in designing materials for optical devices, sensors, and imaging technologies (Wu, Yuan, Tang, Yang, Yan, & Xu, 2006).
作用機序
Quinoline derivatives
Quinoline and its derivatives are a class of compounds that have been found to possess diverse pharmacological activities. They are known to interact with various enzymes and receptors in the body, including DNA gyrase, topoisomerase, and various G-protein coupled receptors .
Triazole derivatives
Triazoles are another class of compounds that exhibit a wide range of biological activities. They are known to interact with various enzymes such as cytochrome P450 and can inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Sulfanylacetamide derivatives
Compounds containing a sulfanylacetamide moiety are less studied. Sulfonamide derivatives, a closely related class, are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of ph and fluid balance in the body .
特性
IUPAC Name |
2-[[5-(quinolin-8-yloxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2S/c22-21(23,24)14-6-2-7-15(10-14)29-18(27-28-20(29)32-12-17(25)30)11-31-16-8-1-4-13-5-3-9-26-19(13)16/h1-10H,11-12H2,(H2,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPABABAQVYVZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)N)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。